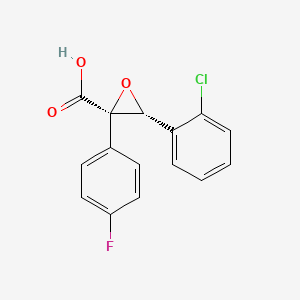
(2R,3R)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carboxylic acid is a chiral epoxide compound. This compound is characterized by the presence of a three-membered oxirane ring, which is substituted with a 2-chlorophenyl group and a 4-fluorophenyl group. The compound’s stereochemistry is defined by the (2R,3R) configuration, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carboxylic acid typically involves the epoxidation of a suitable precursor. One common method is the Sharpless asymmetric epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include the use of titanium isopropoxide, diethyl tartrate, and tert-butyl hydroperoxide in a suitable solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the compound may involve techniques such as crystallization, chromatography, and recrystallization to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R,3R)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carboxylic acid is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving epoxides. It serves as a model substrate for investigating the mechanisms of epoxide hydrolases and other related enzymes.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be explored as inhibitors of specific enzymes or as lead compounds in drug discovery programs.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and chiral properties make it suitable for the synthesis of high-value products.
Mécanisme D'action
The mechanism of action of (2R,3R)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carboxylic acid involves its interaction with specific molecular targets. The epoxide ring can undergo nucleophilic attack by various biomolecules, leading to the formation of covalent adducts. This interaction can modulate the activity of enzymes and other proteins, thereby influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carboxylic acid
- (2R,3R)-3-(2-Bromophenyl)-2-(4-fluorophenyl)oxirane-2-carboxylic acid
- (2R,3R)-3-(2-Chlorophenyl)-2-(4-chlorophenyl)oxirane-2-carboxylic acid
Uniqueness
(2R,3R)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both chlorophenyl and fluorophenyl groups. These structural features confer distinct reactivity and selectivity in chemical reactions, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
855251-06-8 |
|---|---|
Formule moléculaire |
C15H10ClFO3 |
Poids moléculaire |
292.69 g/mol |
Nom IUPAC |
(2R,3R)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carboxylic acid |
InChI |
InChI=1S/C15H10ClFO3/c16-12-4-2-1-3-11(12)13-15(20-13,14(18)19)9-5-7-10(17)8-6-9/h1-8,13H,(H,18,19)/t13-,15-/m1/s1 |
Clé InChI |
SNPLDPAJZAMTJV-UKRRQHHQSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)[C@@H]2[C@](O2)(C3=CC=C(C=C3)F)C(=O)O)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C2C(O2)(C3=CC=C(C=C3)F)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


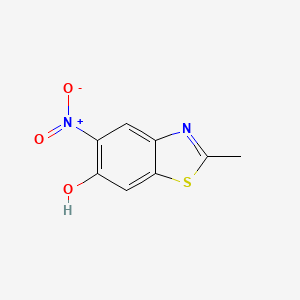
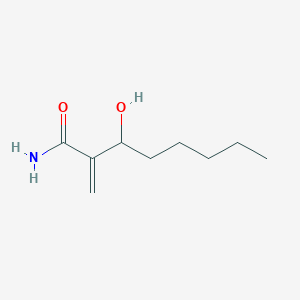
![(6R)-6-(3-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B14193983.png)

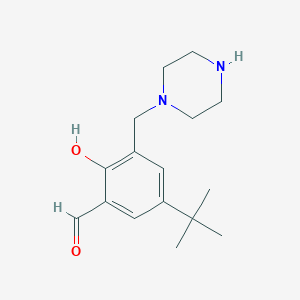
![1-[(5-Chlorothiophen-2-yl)methyl]-4-(1-phenylethyl)piperazine](/img/structure/B14193992.png)
![(1E)-2,2-Dimethyl-N-[2-(methylsulfanyl)ethyl]pent-4-en-1-imine](/img/structure/B14193995.png)
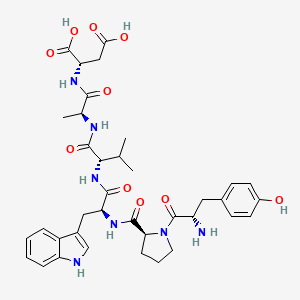

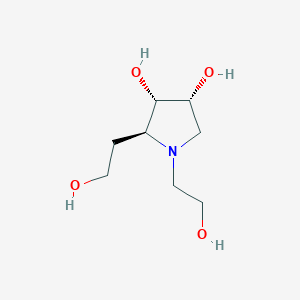
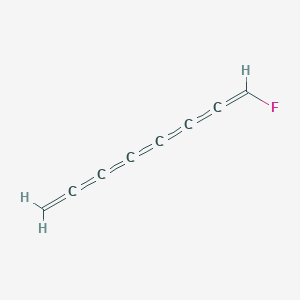
![3-Methyl-N-[(4-phenylpiperidin-1-yl)methyl]benzamide](/img/structure/B14194005.png)
![2,2-Dichlorobicyclo[1.1.0]butane](/img/structure/B14194012.png)
![4-Thiazolidinone, 2-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]-](/img/structure/B14194017.png)
